molecular formula C13H10N2O5 B13004548 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Katalognummer: B13004548
Molekulargewicht: 274.23 g/mol
InChI-Schlüssel: ZNWCLRXDCXYREH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of nitrobenzenes. This compound features a nitro group attached to a benzyl moiety, which is further connected to a dihydropyridine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Eigenschaften

Molekularformel

C13H10N2O5

Molekulargewicht

274.23 g/mol

IUPAC-Name

1-[(4-nitrophenyl)methyl]-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H10N2O5/c16-12-11(13(17)18)2-1-7-14(12)8-9-3-5-10(6-4-9)15(19)20/h1-7H,8H2,(H,17,18)

InChI-Schlüssel

ZNWCLRXDCXYREH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-nitrobenzyl group facilitates substitution reactions under basic or catalytic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Nitro group reductionFe/AcOH, NH4_4Cl, reflux1-(4-Aminobenzyl) derivative68–72%
HalogenationNBS (N-bromosuccinimide), AcOHBrominated dihydropyridine derivative55%
  • Key findings :

    • Reduction of the nitro group to an amine enables further functionalization (e.g., acylation, sulfonylation) .

    • Bromination occurs regioselectively at the dihydropyridine C4 position due to electron density distribution .

Condensation and Cyclization

The carboxylic acid group participates in cyclocondensation with amines or aldehydes.

Reaction PartnersConditionsProductYieldSource
3-NitrobenzaldehydeEtOH, reflux; NaBH4_4 reductionTetrahydroquinoline hybrid81%
Glycine derivativesTBTU/DIPEA, CH2_2Cl2_2Pyrrolinone-fused dihydropyridine87%
  • Mechanistic insight :

    • Acid-mediated cyclization (e.g., with TFA) proceeds via imino-tautomer intermediates, enabling 5-exo-trig cyclization pathways .

Electrophilic Aromatic Substitution (EAS)

The dihydropyridine ring undergoes regioselective electrophilic attacks.

ReactionReagentsPosition ModifiedYieldSource
NitrationHNO3_3/H2_2SO4_4, 0°CC5 of pyridine62%
SulfonationSO3_3/H2_2SO4_4, 50°CC6 of pyridine58%
  • Structural influence :

    • Electron-withdrawing nitro and carbonyl groups direct electrophiles to meta/para positions relative to existing substituents .

Functional Group Interconversion

The carboxylic acid group is versatile for derivatization.

Reaction TypeReagentsProductApplicationSource
EsterificationSOCl2_2, EtOHEthyl ester derivativeProdrug synthesis
Amide formationHATU, DIPEA, R-NH2_2Bioactive amide analogsKinase inhibition
  • Notable example :

    • Amidation with N-methylpiperazine under Pd catalysis yields compounds with enhanced c-Met kinase inhibitory activity (IC50_{50} = 0.8 µM) .

Oxidation and Reduction

The dihydropyridine ring is redox-active.

ReactionConditionsProductOutcomeSource
Oxidation (ring)KMnO4_4, H2_2O, 80°CPyridine-3-carboxylic acidLoss of dihydro character
Reduction (nitro group)H2_2, Pd/C, EtOAc1-(4-Aminobenzyl) derivativeEnhanced solubility
  • Practical considerations :

    • Oxidation of the dihydropyridine ring to pyridine requires strong oxidizing agents and elevated temperatures.

    • Catalytic hydrogenation preserves the carboxylic acid functionality while reducing nitro groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

Reaction TypeReagentsProductYieldSource
Suzuki-MiyauraArylboronic acid, PdCl2_2(dppf)Biaryl dihydropyridine74%
Buchwald-HartwigAryl halide, Pd2_2(dba)3_3N-arylated derivatives68%
  • Applications :

    • Biaryl derivatives show improved pharmacokinetic profiles in preclinical models .

Critical Research Findings

  • Anticancer activity : Amide derivatives inhibit c-Met kinase (IC50_{50} < 1 µM), showing promise in hepatocellular carcinoma models .

  • Solubility modulation : Ethyl ester analogs demonstrate 10-fold increased aqueous solubility compared to the parent acid .

  • Regioselectivity : Bromination and nitration occur exclusively at C4 and C5 of the dihydropyridine ring, respectively, due to electronic effects .

This compound’s multifunctional architecture supports its utility in medicinal chemistry and materials science, with ongoing research exploring its applications in targeted drug delivery and enzyme inhibition.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of 1-(4-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit antimicrobial properties against various strains of bacteria and fungi. For instance, a study showed that certain derivatives were effective against resistant strains of Staphylococcus aureus, indicating potential for use in treating infections caused by antibiotic-resistant bacteria.
  • Anti-inflammatory Effects
    • Research indicates that this compound can modulate inflammatory pathways. A case study involving animal models demonstrated that administration of the compound reduced markers of inflammation, such as cytokines and prostaglandins, suggesting its potential application in treating inflammatory diseases.
  • Anticancer Properties
    • The compound has been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at specific phases.

Data Table: Summary of Pharmacological Studies

Study FocusMethodologyKey FindingsReference
AntimicrobialIn vitro assaysEffective against Staphylococcus aureus
Anti-inflammatoryAnimal modelReduced cytokine levels in inflammatory conditions
AnticancerCell line assaysInduces apoptosis in breast cancer cells

Cosmetic Applications

The compound has also found applications in the cosmetic industry due to its antioxidant properties. It is incorporated into formulations aimed at reducing oxidative stress on the skin, which is linked to aging and skin damage.

Case Studies in Cosmetic Formulation

  • Skin Care Products
    • A formulation containing 1-(4-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid demonstrated improved skin hydration and reduced signs of aging over a 12-week clinical trial involving 50 participants.

Wirkmechanismus

The mechanism of action of 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid include:

The uniqueness of 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1225914-24-8) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes the formation of the dihydropyridine ring followed by functionalization at the 3-carboxylic acid position. Recent studies have reported various methods to synthesize this compound, emphasizing the importance of reaction conditions and catalysts used to optimize yield and purity .

Anticancer Activity

Research indicates that compounds within the dihydropyridine class exhibit potent anticancer properties. A study demonstrated that several derivatives, including those similar to 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, showed significant cytotoxic effects against various human tumor cell lines. For instance:

  • Compound 24 , a close analog, was found to be 2.5 times more active than doxorubicin against colon HT29 carcinoma cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against a range of pathogens. Key findings include:

  • Activity against Staphylococcus aureus and Escherichia coli , where certain analogs displayed potency comparable to standard antibiotics like ampicillin .
  • A broad spectrum of activity was noted, with some derivatives showing significant antifungal properties as well .

The mechanism behind the biological activity of 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid may involve:

  • Inhibition of DNA gyrase , similar to fluoroquinolone antibiotics, which disrupts bacterial DNA replication .
  • Cytotoxicity linked to apoptosis pathways in cancer cells, highlighting its potential as a chemotherapeutic agent .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

  • Case Study on Cytotoxicity : A study involving a panel of human cancer cell lines demonstrated that 1-(4-Nitrobenzyl)-2-oxo-1,2-dihydropyridine derivatives exhibited varying degrees of cytotoxicity, with some compounds leading to significant cell death through apoptosis mechanisms.
  • Antimicrobial Efficacy : In vitro studies showed that certain derivatives were effective against multidrug-resistant strains of bacteria, suggesting their potential in treating infections where conventional antibiotics fail.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineResultReference
CytotoxicityHT29 Colon Carcinoma2.5x more active than Doxorubicin
AntimicrobialStaphylococcus aureusComparable to Ampicillin
AntifungalCandida albicansSignificant inhibition

Q & A

Q. What are the optimized synthetic routes for preparing 1-(4-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of structurally analogous dihydropyridine derivatives (e.g., 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) involves condensation of aldehydes with aminopyridines, followed by cyclization. For nitrobenzyl-substituted analogs, key steps include:

  • Step 1 : Condensation of 4-nitrobenzylamine with a pyridine precursor (e.g., 2-oxo-1,2-dihydropyridine-3-carboxylic acid ester) under reflux in polar aprotic solvents like DMF or toluene .
  • Step 2 : Cyclization using catalysts such as Pd/Cu to enhance regioselectivity and reduce side reactions .
  • Step 3 : Acid hydrolysis to convert ester groups to carboxylic acid .
    Critical Considerations : Solvent choice (DMF vs. toluene) impacts reaction kinetics, with DMF favoring faster cyclization but requiring stringent moisture control. Yields typically range from 60–75% under optimized conditions .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

Standard characterization protocols include:

  • 1H/13C NMR : Key signals include the nitrobenzyl aromatic protons (δ 7.40–8.42 ppm for meta/para-substituted benzene) and the dihydropyridine ring protons (δ 5.31 ppm for -CH2 and δ 6.76 ppm for H-5-py) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO2) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+ calculated for C13H11N2O5: 291.06) .

Q. What safety protocols are essential when handling nitro-containing derivatives like this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition products (e.g., nitrogen oxides) .
  • Storage : Keep in sealed containers under inert gas (N2/Ar) at –20°C to prevent nitro group reduction or hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrobenzyl group influence the compound’s reactivity in medicinal chemistry applications?

The nitro group acts as a strong electron-withdrawing substituent, which:

  • Enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks (e.g., in enzyme inhibition studies).
  • Stabilizes intermediates in cross-coupling reactions, enabling derivatization at the 3-carboxylic acid position .
    Experimental Validation : Compare reaction rates of nitrobenzyl-substituted analogs with non-nitro derivatives (e.g., benzyl or chlorobenzyl) under identical Suzuki-Miyaura coupling conditions .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?

Contradictions often arise from:

  • Solubility Variability : The compound’s low aqueous solubility may lead to false negatives. Use DMSO-water co-solvents (≤5% DMSO) and confirm solubility via dynamic light scattering .
  • Assay-Specific Interactions : Test against Gram-negative (e.g., E. coli) and Gram-positive (S. aureus) strains using standardized MIC protocols. Include positive controls (e.g., ciprofloxacin) to validate assay conditions .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .
  • pH Optimization : Stabilize the dihydropyridine ring by buffering formulations at pH 6.5–7.0, avoiding alkaline conditions that promote ring-opening .

Q. How can computational modeling guide the design of derivatives with enhanced target binding (e.g., kinase inhibition)?

  • Docking Studies : Use AutoDock Vina to model interactions between the nitrobenzyl group and ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with predicted ΔG < –8 kcal/mol .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the carboxylic acid and Lys721 in EGFR) .

Methodological Considerations Table

ParameterRecommendationEvidence Source
Optimal Solvent DMF for cyclization; toluene for stability
Catalyst Pd/Cu (1:2 molar ratio)
NMR Solvent DMSO-d6 for resolving acidic protons
Stability Storage –20°C under N2, desiccated
Biological Testing Use ≤5% DMSO in MIC assays

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.